molecular formula C14H12N4O3S B12453563 N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide

N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide

Cat. No.: B12453563
M. Wt: 316.34 g/mol
InChI Key: URPKJZLSGXIJNF-UHFFFAOYSA-N
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Description

N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields, including medicine, agriculture, and analytical chemistry. The unique structure of this compound allows it to coordinate with various transition metal ions, making it a valuable ligand in coordination chemistry .

Preparation Methods

The synthesis of N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline. The reaction is carried out in the presence of potassium thiocyanate, which facilitates the formation of the thiourea moiety. The compound is then fully crystallized and characterized using various spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to study the formation of metal complexes. In biology and medicine, the compound has shown potential as an antibacterial and anticancer agent. It has been studied for its ability to inhibit the growth of various bacterial strains and cancer cell lines . Additionally, the compound has applications in the pharmaceutical industry as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide

InChI

InChI=1S/C14H12N4O3S/c1-9-6-7-15-12(8-9)16-14(22)17-13(19)10-4-2-3-5-11(10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22)

InChI Key

URPKJZLSGXIJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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